molecular formula C19H18N2O2S B2410694 N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide CAS No. 2034475-31-3

N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide

Cat. No.: B2410694
CAS No.: 2034475-31-3
M. Wt: 338.43
InChI Key: YCNYEMWKCHILSP-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide typically involves the reaction of isochroman-3-ylmethylamine with N-methylbenzo[d]thiazole-6-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and substituted thiazole compounds. These products can exhibit different biological and chemical properties compared to the parent compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide
  • N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-sulfonamide
  • N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-amine

Uniqueness

This compound stands out due to its unique combination of the isochroman and thiazole moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and specificity towards certain biological targets, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-21(10-16-8-13-4-2-3-5-15(13)11-23-16)19(22)14-6-7-17-18(9-14)24-12-20-17/h2-7,9,12,16H,8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNYEMWKCHILSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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